molecular formula C14H10N2O2 B2396896 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide CAS No. 2097860-84-7

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide

Cat. No.: B2396896
CAS No.: 2097860-84-7
M. Wt: 238.246
InChI Key: BGLSWFJZQFPARW-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C14H10N2O2, and it has a molecular weight of 238.246.

Preparation Methods

The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide involves several steps. One common method is the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and products may vary.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using various electrophiles and nucleophiles under appropriate conditions.

Scientific Research Applications

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antiproliferative effects.

    Medicine: Research has explored its potential as a non-competitive antagonist of AMPA-type ionotropic glutamate receptors, which are involved in neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of AMPA receptors, it inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site. This leads to a decrease in calcium ion influx and subsequent neuronal excitability . The compound’s effects on other molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide can be compared with other similar compounds, such as:

    2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]benzamide: This compound also belongs to the class of benzanilides and shares a similar core structure.

    ®-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(4-methylphenyl)acetamide: Another compound with a pyridone core, used as an EZH2 inhibitor.

Properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h1,3-10H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSWFJZQFPARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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